5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic Acid 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 153894-33-8
VCID: VC0058215
InChI: InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16)
SMILES: C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O
Molecular Formula: C13H11NO2S
Molecular Weight: 245.3 g/mol

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic Acid

CAS No.: 153894-33-8

Reference Standards

VCID: VC0058215

Molecular Formula: C13H11NO2S

Molecular Weight: 245.3 g/mol

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic Acid - 153894-33-8

CAS No. 153894-33-8
Product Name 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic Acid
Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
IUPAC Name 5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid
Standard InChI InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16)
Standard InChIKey SNJYGABQLZJUSJ-UHFFFAOYSA-N
SMILES C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O
Canonical SMILES C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O
PubChem Compound 14956972
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator